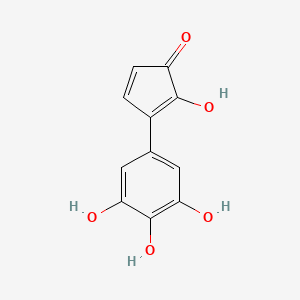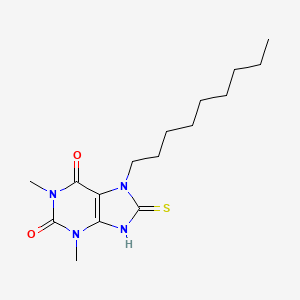![molecular formula C18H20ClN7OS2 B15284275 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15284275.png)
1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazolopyrimidine moiety, and a sulfanyl-ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl derivative, followed by the introduction of the triazolopyrimidine group through cyclization reactions. The final step involves the formation of the sulfanyl-ethanone linkage under controlled conditions, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-chlorophenyl)-2-(methylsulfanyl)ethanone: Similar structure but lacks the triazolopyrimidine moiety.
1-(4-chlorophenyl)-2-(ethylsulfanyl)ethanone: Similar structure but lacks the triazolopyrimidine moiety and has a different alkyl group.
1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone: Similar structure but lacks the sulfanyl group.
Uniqueness
The presence of the triazolopyrimidine moiety and the sulfanyl-ethanone linkage in 1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C18H20ClN7OS2 |
|---|---|
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[[4-ethyl-5-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H20ClN7OS2/c1-2-25-15(11-29-18-24-22-16-20-8-3-9-26(16)18)21-23-17(25)28-10-14(27)12-4-6-13(19)7-5-12/h4-7H,2-3,8-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
DPPOWOFBVWLZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CSC3=NN=C4N3CCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol](/img/structure/B15284205.png)

![N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284218.png)
![(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15284221.png)
![N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284229.png)

![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284236.png)
![4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B15284251.png)
![(5Z)-5-[[2-[4-(1-adamantyl)phenyl]hydrazinyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B15284257.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284265.png)
![N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284272.png)
![(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284285.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284294.png)

